N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DCB-N, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from arginine. This compound binds to the active site of NOS and prevents the conversion of arginine to NO, leading to a decrease in NO production. This inhibition of NOS has been shown to have a variety of effects on cells and tissues, including the induction of apoptosis, inhibition of angiogenesis, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cell type and tissue being studied. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In endothelial cells, this compound inhibits angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF). In neurons, this compound has been shown to modulate synaptic plasticity by regulating the release of neurotransmitters such as glutamate and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide in lab experiments is its specificity for NOS inhibition, which allows for the study of the effects of NO on cells and tissues. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable tool for long-term experiments. However, one limitation of using this compound is its relatively low potency compared to other NOS inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the study of N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. One direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on other cell types and tissues, such as immune cells and the cardiovascular system. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved efficacy in cancer treatment or other diseases.
Synthesis Methods
N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized through a series of chemical reactions. The starting material for the synthesis is 4-nitrobenzenecarboximidamide, which is reacted with 2,5-dichlorobenzoyl chloride in the presence of a base to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
Scientific Research Applications
N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been studied for its potential as a tool to study the role of nitric oxide in synaptic plasticity. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-3-6-12(16)11(7-9)14(20)23-18-13(17)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKIRYYPWFCYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.